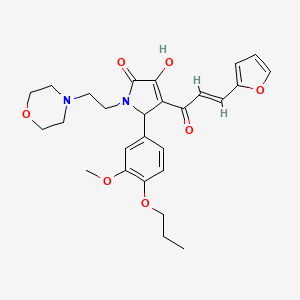

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Descripción general

Descripción

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C27H32N2O7 and its molecular weight is 496.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a synthetic derivative belonging to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and neuroprotective properties, supported by various studies and experimental data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

1. Anti-inflammatory Activity

Chalcones have been extensively studied for their anti-inflammatory properties. The compound exhibits potent inhibition of pro-inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies indicated that derivatives similar to this compound significantly suppressed nitric oxide production in lipopolysaccharide (LPS)-activated microglial cells, with IC50 values ranging from 0.5 to 1.9 µM depending on the specific structure of the chalcone derivative .

Table 1: Inhibition of Pro-inflammatory Mediators

| Compound | IC50 (µM) | Target |

|---|---|---|

| Chalcone A | 0.5 | COX-2 |

| Chalcone B | 1.7 | LOX |

| Chalcone C | 0.06 | COX-1 |

2. Anticancer Activity

The compound has shown promising anticancer activity against various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, a series of chalcone derivatives were tested against breast cancer cell lines, revealing that certain modifications enhanced their cytotoxic effects significantly .

Case Study: Cytotoxicity Against Breast Cancer Cells

In a study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells, it was found that treatment with concentrations of 10 µM resulted in a significant reduction in cell viability after 24 hours, with an observed IC50 value of approximately 15 µM. Flow cytometry analyses confirmed an increase in early and late apoptotic cells upon treatment.

3. Neuroprotective Effects

Neuroprotection is another key area where the compound exhibits significant activity. The mechanism involves the modulation of neuroinflammatory pathways and protection against oxidative stress-induced neuronal damage. The compound has been shown to enhance the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function .

Table 2: Neuroprotective Effects

| Assay Type | Result |

|---|---|

| BDNF Expression | Increased by 30% |

| Cell Viability (SH-SY5Y) | 85% at 10 µM after 24h |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of inflammatory pathways : By blocking COX and LOX enzymes, it reduces the production of inflammatory mediators.

- Induction of apoptosis : Activation of caspases leads to programmed cell death in cancer cells.

- Neuroprotection : Modulation of neurotrophic factors helps protect neurons from degeneration.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C25H28N2O6

- Molecular Weight : 452.5 g/mol

- CAS Number : 862315-35-3

Structural Characteristics

The structure of this compound features a pyrrole ring, which is known for its significant biological activity. The presence of substituents such as furan and methoxy groups enhances its potential reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has been studied for its potential as an anti-inflammatory and anticancer agent. Its structural features allow it to interact with various enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells, suggesting that (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one may possess comparable properties .

Anti-inflammatory Properties

The compound’s ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs. Research on related structures has demonstrated significant inhibition of nitric oxide production in activated microglial cells, indicating potential use in treating neuroinflammatory conditions .

Antioxidant Activity

Studies have shown that compounds with similar structural motifs exhibit strong antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which plays a role in various diseases including cancer and neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods involving multi-step reactions. These include:

- Aldol Condensation : A key step in forming the acrylamide backbone.

- Friedel-Crafts Acylation : Used to introduce aromatic substituents.

These synthetic pathways are critical for producing the compound in sufficient quantities for further research and potential therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically required, involving:

- Step 1 : Formation of the pyrrol-2(5H)-one core via cyclization reactions, as described in analogous syntheses using diazomethane and dichloromethane at low temperatures (–20 to –15°C for 40–48 hours) to stabilize intermediates .

- Step 2 : Functionalization of the core with substituents (e.g., morpholinoethyl, furan-2-yl acryloyl) via nucleophilic substitution or Michael addition.

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol) are effective for isolating intermediates and final products .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a synchrotron or laboratory source.

- Structure Solution : Employ direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .

- Refinement : Apply the SHELXL program for small-molecule refinement, incorporating restraints for flexible groups (e.g., propoxyphenyl) and validating with R-factor convergence (<5%) .

Q. What analytical techniques are suitable for assessing purity and structural identity?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients.

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., methoxy protons at δ ~3.8 ppm, morpholinoethyl protons at δ ~2.4–3.0 ppm).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data (e.g., bond lengths, electronic properties)?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the structure using B3LYP/6-31G(d) to compare calculated bond lengths/angles with SCXRD data. Discrepancies >0.05 Å may indicate crystal packing effects .

- Wavefunction Analysis : Use Multiwfn to map electrostatic potential (ESP) surfaces and electron localization function (ELF), identifying regions of high electron density (e.g., acryloyl carbonyl groups) that may influence reactivity .

Q. What experimental design principles apply to optimizing reaction yields for complex heterocycles like this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Implement a factorial design to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (–20°C vs. 0°C), solvent polarity (dichloromethane vs. THF), and reagent stoichiometry .

- Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., acryloyl group addition) by enabling precise temperature control and rapid mixing .

Q. How can spectroscopic and computational data be integrated to predict biological activity?

- Methodological Answer :

- QSAR Modeling : Correlate electronic parameters (e.g., HOMO/LUMO gaps from Multiwfn ) with bioactivity data. A lower LUMO energy (<–1.5 eV) may enhance electrophilic interactions with target proteins .

- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the 3-hydroxy group and active-site residues (e.g., Tyr, Asp).

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data (e.g., unexpected splitting or integration)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange in flexible groups (e.g., morpholinoethyl chain).

- Solvent Polarity : Test in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may simplify splitting by reducing rotameric exchange .

Q. What steps validate computational predictions when experimental results conflict (e.g., DFT vs. SCXRD bond angles)?

- Methodological Answer :

- Basis Set Selection : Re-optimize structures with larger basis sets (e.g., 6-311++G(d,p)) to reduce basis set superposition error (BSSE).

- Crystal Environment Simulation : Use periodic boundary conditions (PBC) in software like CRYSTAL17 to model crystal packing effects absent in gas-phase DFT calculations .

Propiedades

IUPAC Name |

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O7/c1-3-14-36-22-9-6-19(18-23(22)33-2)25-24(21(30)8-7-20-5-4-15-35-20)26(31)27(32)29(25)11-10-28-12-16-34-17-13-28/h4-9,15,18,25,31H,3,10-14,16-17H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUHGOOEBBHKMI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.